molecular formula C10H10F2O B8067471 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene

Cat. No.: B8067471
M. Wt: 184.18 g/mol
InChI Key: REOYIDKOTKONGQ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene is an organic compound characterized by the presence of a difluoromethoxy group, an ethenyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including metal-catalyzed reactions and radical chemistry . The reaction conditions often involve the use of difluorocarbene reagents and appropriate catalysts to facilitate the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)-4-ethenyl-1-methylbenzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-(Methoxy)-4-ethenyl-1-methylbenzene: Contains a methoxy group instead of a difluoromethoxy group.

    2-(Difluoromethoxy)-4-ethyl-1-methylbenzene: Similar but with an ethyl group instead of an ethenyl group.

Uniqueness

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-4-ethenyl-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-3-8-5-4-7(2)9(6-8)13-10(11)12/h3-6,10H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOYIDKOTKONGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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